1-(4-Chloropyridin-2-yl)-3-ethylurea
Description
1-(4-Chloropyridin-2-yl)-3-ethylurea is a urea derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an ethyl group attached to the urea moiety.
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)-3-ethylurea |
InChI |
InChI=1S/C8H10ClN3O/c1-2-10-8(13)12-7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13) |
InChI Key |
LCBTVYPHVRAAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physical Properties
Key structural variations among urea derivatives include substitutions on the pyridine ring and the urea side chain. These modifications significantly influence physical properties such as melting points and solubility:
| Compound Name | Substituents | Molar Mass (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 1-(4-Chloropyridin-2-yl)-3-ethylurea | 4-Cl-pyridin-2-yl, ethylurea | Not reported | Not reported | Simple ethylurea side chain |
| 1-(4-Chloropyridin-2-yl)-3-(4-fluorobenzyl)urea (7) | 4-Cl-pyridin-2-yl, 4-F-benzylurea | 279 (MS) | 195–197 | Bulky aromatic substituent |
| 1-(2-Chloroethyl)-3-(4-Methylpyridin-3-yl)urea | 4-Me-pyridin-3-yl, chloroethyl | 213.66 | 135–137 | Chloroethyl group, methylpyridine |
- Substituent Effects: The ethylurea group in the target compound likely reduces steric hindrance compared to bulkier groups like 4-fluorobenzyl in Compound 5. This may enhance solubility but lower melting points relative to aromatic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
